ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex chemical compound with diverse potential applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of both benzoxazole and benzothiophene moieties, contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps:
Formation of 2-oxo-1,3-benzoxazole: : This intermediate can be synthesized through the reaction of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of 1,3-benzoxazolyl acetate: : The above intermediate is then acetylated using acetyl chloride or acetic anhydride to form the acetyl derivative.
Coupling Reaction: : The acetylated benzoxazole is then coupled with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under catalytic conditions, often involving a base like triethylamine and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
While the laboratory synthesis provides a clear pathway, industrial production would require optimization of these reactions, focusing on yield, cost-efficiency, and scalability. High-pressure liquid chromatography (HPLC) might be employed for purification, and continuous flow reactors could enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the benzothiophene moiety, potentially forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the oxo group of the benzoxazole, potentially converting it to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can occur on the benzothiophene ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Conditions might include the use of nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of the corresponding hydroxyl derivative.
Substitution: : Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for drug development, particularly in targeting certain enzymes or receptors.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes or receptors. Its structure allows it to fit into the active sites of enzymes or bind to receptors, inhibiting or activating their function. The benzoxazole and benzothiophene moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out compared to other compounds with similar core structures:
Similar Compounds
Ethyl 2-(benzoxazol-2-ylamino)acetate
Ethyl 2-(benzothiazol-2-ylamino)acetate
Ethyl 2-(benzoxazol-2-ylthio)acetate
Uniqueness: : The combined presence of both benzoxazole and benzothiophene provides unique chemical reactivity and biological activity, not commonly seen in similar compounds.
This compound's dual aromatic heterocycle structure presents unique opportunities in various research fields, highlighting its versatility and potential for future applications.
Properties
IUPAC Name |
ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-26-19(24)17-12-7-3-6-10-15(12)28-18(17)21-16(23)11-22-13-8-4-5-9-14(13)27-20(22)25/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQHNZNLEZLKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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